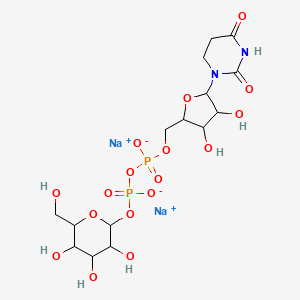
Uridine 5''-diphosphoglucose disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-diphosphoglucose disodium salt is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups . It is a precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and some microorganisms . This compound is also known for its role as an agonist of the proinflammatory P2Y14 receptor, which is involved in the regulation of inflammation and neutrophil polarization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 5’-diphosphoglucose disodium salt can be synthesized by reacting uridine diphosphate and glucose with sodium hydroxide . The reaction typically involves the formation of a nucleotide sugar through the enzymatic production of glycosides .
Industrial Production Methods: In industrial settings, the compound is produced using microbial fermentation processes involving Saccharomyces cerevisiae. The fermentation process is optimized to yield high concentrations of the desired nucleotide sugar .
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-diphosphoglucose disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate glucuronic acid.
Reduction: It can be reduced to form uridine diphosphate glucose.
Substitution: The compound can participate in substitution reactions to form different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymes like glycosyltransferases are commonly used in substitution reactions.
Major Products:
Oxidation: Uridine diphosphate glucuronic acid.
Reduction: Uridine diphosphate glucose.
Substitution: Various glycosides.
Scientific Research Applications
Uridine 5’-diphosphoglucose disodium salt has a wide range of applications in scientific research:
Mechanism of Action
Uridine 5’-diphosphoglucose disodium salt acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor, which is involved in the activation of dendritic cells and glial cells . It also activates G protein-coupled receptor 17, thereby inducing oligodendrocyte differentiation . The compound plays a crucial role in the regulation of inflammation and neutrophil polarization in neutrophils .
Comparison with Similar Compounds
- Uridine diphosphate glucose disodium salt
- Uridine diphosphate galactose disodium salt
- Uridine diphosphate glucuronic acid trisodium salt
- Uridine diphosphate N-acetylglucosamine sodium salt
Comparison: Uridine 5’-diphosphoglucose disodium salt is unique due to its specific role as an agonist of the P2Y14 receptor and its involvement in the regulation of inflammation and neutrophil polarization . While similar compounds like uridine diphosphate glucose and uridine diphosphate galactose share structural similarities, they differ in their specific biological functions and applications .
Properties
Molecular Formula |
C15H24N2Na2O17P2 |
|---|---|
Molecular Weight |
612.28 g/mol |
IUPAC Name |
disodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H26N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 |
InChI Key |
CRVXHRUDEBNJFE-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


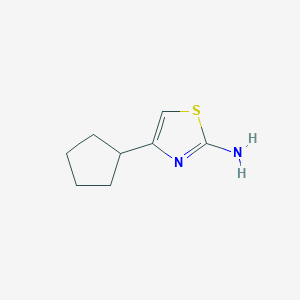

![(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate](/img/structure/B12329663.png)
![7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-](/img/structure/B12329664.png)
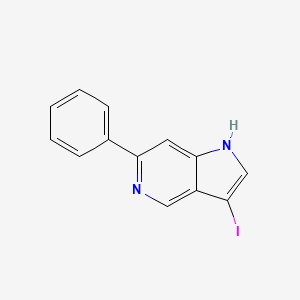
![1H-Pyrrolo[2,3-c]pyridine-3-carboxaldehyde, 6,7-dihydro-7-oxo-](/img/structure/B12329677.png)

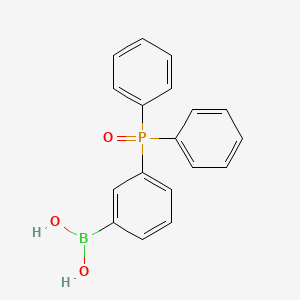
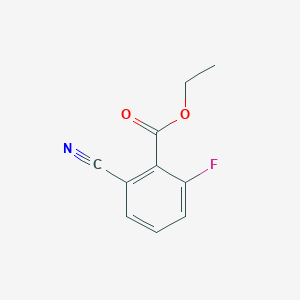
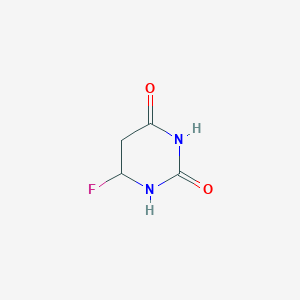
![tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B12329699.png)

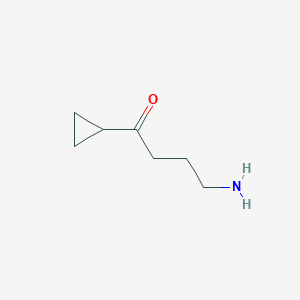
![(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12329715.png)
